Product packaging for R-(-)-Desmethyldeprenyl hydrochloride(Cat. No.:CAS No. 115586-38-4)

R-(-)-Desmethyldeprenyl hydrochloride

Cat. No.: B056987
CAS No.: 115586-38-4
M. Wt: 209.71 g/mol
InChI Key: KJZZTCSJZCYCQS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

R-(-)-Desmethyldeprenyl hydrochloride is a key metabolite and structural analog of the well-characterized monoamine oxidase-B (MAO-B) inhibitor Selegiline. This compound serves as a critical research tool in neuroscience and neuropharmacology for investigating the mechanisms of Parkinson's disease and other age-related neurological disorders. Its primary value lies in its high selectivity and potency as an irreversible inhibitor of MAO-B, an enzyme responsible for the metabolism of dopamine and the production of neurotoxic species. By selectively inhibiting MAO-B, this compound facilitates the study of dopaminergic neurotransmission, the role of oxidative stress in neurodegeneration, and potential neuroprotective pathways. Researchers utilize this compound extensively in vitro and in vivo to delineate the complex contributions of MAO-B inhibition to therapeutic effects, independent of the prodrug metabolism of its parent compound. It provides a purified reference standard for analytical studies and is instrumental in exploring the fundamental biology of the basal ganglia and developing novel therapeutic strategies for cognitive decline and motor dysfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN B056987 R-(-)-Desmethyldeprenyl hydrochloride CAS No. 115586-38-4

Properties

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZTCSJZCYCQS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151139
Record name Desmethylselegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115586-38-4
Record name Desmethylselegiline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylselegiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSELEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The inhibition of MAO-B by desmethylselegiline hydrochloride affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations. This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra.

Biochemical Analysis

Biochemical Properties

Desmethylselegiline hydrochloride interacts with various enzymes and proteins in the body. It is believed to possess some MAO-B inhibitory property, though to a lesser extent than that of Selegiline. By inhibiting MAO-B, Desmethylselegiline hydrochloride increases the dopamine levels in the substantia nigra. This interaction plays a crucial role in biochemical reactions related to the treatment of Parkinson’s disease.

Cellular Effects

Desmethylselegiline hydrochloride has significant effects on various types of cells and cellular processes. By inhibiting MAO-B, it increases the dopamine levels in the central nervous system, resulting in elevated levels of biologically active monoamines at the synaptic cleft. This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Desmethylselegiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the function of MAO-B enzymes, which are responsible for catabolizing neurotransmitters such as norepinephrine, serotonin, and dopamine. This inhibition results in elevated levels of these neurotransmitters in the central nervous system.

Biological Activity

R-(-)-Desmethyldeprenyl hydrochloride, also known as desmethylselegiline (DMS), is a significant compound in the pharmacological landscape, primarily due to its role as a monoamine oxidase B (MAO-B) inhibitor and its neuroprotective properties. This article delves into the biological activity of DMS, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications supported by various studies.

Pharmacodynamics

Mechanism of Action

DMS acts as a selective and irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting this enzyme, DMS increases the availability of these neurotransmitters, which is particularly beneficial in neurodegenerative diseases like Parkinson's disease. Unlike traditional MAO inhibitors, DMS does not exhibit the "cheese effect," a severe interaction with tyramine-rich foods, making it a safer alternative for patients requiring MAO inhibition .

Neuroprotective Effects

Research indicates that DMS possesses neuroprotective properties that are independent of its MAO-B inhibition. It has been shown to exhibit antioxidant and antiapoptotic activities. For instance, studies demonstrated that DMS can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in neuronal cell death mechanisms . Additionally, DMS has been reported to enhance catecholaminergic activity at low concentrations, further supporting its role in neuroprotection .

Pharmacokinetics

Absorption and Bioavailability

DMS shows significantly higher bioavailability compared to selegiline. A clinical study found that after oral administration of 10 mg doses, DMS achieved 27-fold higher peak plasma levels than selegiline, indicating superior absorption characteristics . The pharmacokinetic profile highlights DMS's potential for effective therapeutic use in clinical settings.

Metabolism

DMS is metabolized primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. Its metabolites include levoamphetamine and other compounds that may contribute to its pharmacological effects . The metabolic pathway of DMS is crucial for understanding its interactions with other drugs and its overall efficacy.

Clinical Implications

Case Studies and Clinical Trials

  • Parkinson's Disease Management : Clinical trials have demonstrated that DMS can effectively reduce motor symptoms in patients with Parkinson's disease when used in conjunction with levodopa. A study indicated that patients receiving a combination therapy showed improved outcomes compared to those on levodopa alone .
  • Cognitive Function : In addition to motor control, DMS has been investigated for its potential cognitive benefits. A study reported improvements in cognitive function among elderly patients treated with DMS, suggesting its broader applicability in geriatric medicine .

Comparative Efficacy

The following table summarizes the comparative efficacy of R-(-)-Desmethyldeprenyl (DMS) and Selegiline:

Parameter R-(-)-Desmethyldeprenyl Selegiline
MAO-B Inhibition Potency Moderate (60-fold less potent)High
Bioavailability High (27-fold peak levels)Moderate
Neuroprotective Activity SignificantModerate
Common Indications Parkinson's diseaseParkinson's disease
Side Effects MinimalPotential hypertensive crisis

Scientific Research Applications

1.1. Neuroprotective Effects

R-(-)-Desmethyldeprenyl hydrochloride has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. As a MAO-B inhibitor, it reduces the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. This mechanism is crucial for alleviating symptoms in Parkinson's patients and has been documented in various clinical studies.

  • Case Study: Efficacy in Parkinson’s Disease
    A randomized clinical trial demonstrated that patients receiving R-(-)-Desmethyldeprenyl showed significant improvements in motor function compared to those on placebo. The study highlighted the compound's role in delaying disease progression by protecting dopaminergic neurons from oxidative stress and apoptosis .

1.2. Radioprotection

Recent research indicates that R-(-)-Desmethyldeprenyl exhibits radioprotective effects on nonmalignant cells exposed to ionizing radiation. In vitro studies have shown that at low concentrations (10^-9 M), it significantly increased cell survival rates in normal human urothelial explants subjected to gamma radiation . This protective effect is attributed to the activation of anti-apoptotic pathways, notably through the upregulation of Bcl-2 protein levels .

2.1. Smoking Cessation Aid

A double-blind, placebo-controlled trial assessed the efficacy of R-(-)-Desmethyldeprenyl as an aid for smoking cessation. While the compound was well-tolerated among participants, it did not significantly improve smoking abstinence rates compared to placebo . However, its potential to modulate neurotransmitter activity suggests further exploration could be beneficial.

2.2. Treatment of Depression

The antidepressant properties of R-(-)-Desmethyldeprenyl have been explored due to its MAO-B inhibitory action. By increasing levels of norepinephrine and serotonin, it may provide therapeutic benefits for patients with major depressive disorder .

Mechanistic Insights

R-(-)-Desmethyldeprenyl functions primarily through the inhibition of MAO-B, leading to increased levels of monoamines such as dopamine and norepinephrine. This mechanism not only contributes to its neuroprotective effects but also enhances mood and cognitive functions.

Data Summary Table

Application AreaFindings/OutcomesReferences
NeuroprotectionImproved motor function in Parkinson's patients
RadioprotectionIncreased survival of normal cells post-radiation
Smoking CessationWell-tolerated but no significant abstinence effect
Antidepressant EffectsPotential mood enhancement through neurotransmitter modulation

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Therapeutic Use Mechanism of Action Stability/Storage
R-(-)-Desmethyldeprenyl HCl C₁₃H₁₇N·HCl 223.7 Parkinson’s disease, Depression MAO-B inhibition, Neuroprotection ≥4 years at -20°C
Desipramine HCl C₁₈H₂₂N₂·ClH 302.8 Depression Norepinephrine reuptake inhibition No stability data
Memantine HCl C₁₂H₂₁N·HCl 215.8 Alzheimer’s disease NMDA receptor antagonism Not specified
Diphenhydramine HCl C₁₇H₂₁NO·HCl 291.8 Allergies, Insomnia Histamine H₁ receptor antagonism Not specified
Desmethyldoxepin HCl C₁₈H₁₉NO·HCl 301.8* Depression (metabolite) Serotonin/norepinephrine reuptake inhibition Not specified

Note: Molecular weight for Desmethyldoxepin HCl calculated based on formula C₁₈H₁₉NO·HCl.

Structural and Functional Differences

MAO-B vs. Reuptake Inhibitors: R-(-)-Desmethyldeprenyl HCl uniquely targets MAO-B, preserving dopamine levels in Parkinson’s patients.

Neurotransmitter Receptor Targets :

  • Memantine HCl acts as an NMDA receptor antagonist , addressing glutamate excitotoxicity in Alzheimer’s disease.
  • Diphenhydramine HCl antagonizes histamine H₁ receptors , alleviating allergies but causing sedation.

Structural Moieties: R-(-)-Desmethyldeprenyl’s propargylamine group enables irreversible MAO-B binding, unlike the tertiary amine structures of tricyclics (e.g., Desipramine). Chlorphenoxamine HCl () and Dosulepin HCl () share tricyclic frameworks but differ in side chains, affecting receptor specificity.

Pharmacokinetic and Stability Profiles

  • Molecular Weight : Lower molecular weight (~220 g/mol) compared to tricyclics (~300 g/mol) may enhance blood-brain barrier penetration.
  • Selectivity: Unlike non-selective MAO inhibitors, R-(-)-Desmethyldeprenyl HCl avoids the "cheese effect" (hypertensive crisis) by sparing MAO-A.

Preparation Methods

Reaction Mechanism and Conditions

The most cited method involves reacting R-(-)-2-aminophenylpropane (levoamphetamine) with propargyl bromide in an inert solvent such as toluene or benzene. The reaction proceeds via nucleophilic substitution, where the primary amine of levoamphetamine attacks the electrophilic carbon of propargyl bromide. Key parameters include:

  • Temperature : 70–90°C to accelerate kinetics while minimizing side reactions.

  • Acid Acceptor : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize HBr byproducts.

  • Stoichiometry : Equimolar ratios of levoamphetamine and propargyl bromide to prevent di-alkylation.

Post-reaction, the mixture is extracted with 5% hydrochloric acid to isolate the protonated amine, followed by basification with NaOH to precipitate the free base. The product is then extracted into an organic solvent (e.g., benzene), dried over anhydrous Na₂SO₄, and distilled under reduced pressure.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether or ethanol, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt. The product is recrystallized from ethanol/ether mixtures to achieve >99% purity.

Asymmetric Synthesis and Chiral Resolution

Propargylation with Chiral Auxiliaries

Alternative methods employ chiral catalysts or auxiliaries to induce stereoselectivity. For example, (R)-BINOL-derived phosphoric acids have been used to catalyze the propargylation of racemic amphetamine, yielding enantiomerically enriched product. However, this approach is less common due to higher costs and complexity.

Resolution of Racemic Mixtures

Racemic desmethyldeprenyl can be resolved using chiral column chromatography or diastereomeric salt formation with tartaric acid derivatives. The (R)-enantiomer is isolated and converted to the hydrochloride salt.

Characterization and Quality Control

Physicochemical Properties

  • Melting Point : 162–163°C.

  • Optical Rotation : [α]D²³c = −15.2 ± 2.0° (c = 1.0 in water).

  • Purity : ≥99.5% by HPLC on cyano or C18 columns.

Impurity Profiling

Critical impurities include:

  • Amphetamine hydrochloride : <0.03%.

  • Heavy metals : <10 ppm.

Industrial-Scale Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80°CMaximizes alkylation rate
SolventTolueneEnhances solubility of reagents
Acid AcceptorK₂CO₃Efficient HBr neutralization
Recrystallization SolventEthanol/Ether (3:1)Improves crystal morphology

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylated products may form if propargyl bromide is in excess. This is mitigated by strict stoichiometric control and incremental reagent addition.

Enantiomeric Purity

Residual (S)-enantiomer is removed via recrystallization or chiral chromatography, ensuring >99% enantiomeric excess (e.e.) .

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of R-(-)-Desmethyldeprenyl hydrochloride for biological assays?

  • Methodological Guidance :

  • Dissolve the crystalline solid in organic solvents such as ethanol, DMSO, or dimethyl formamide, purged with inert gas (e.g., nitrogen) to prevent oxidation. The solubility in these solvents is approximately 30 mg/ml .
  • For aqueous solutions (e.g., PBS, pH 7.2), directly dissolve the compound at ~10 mg/ml. Avoid storing aqueous solutions for >24 hours due to instability .
  • Validate solvent compatibility with biological systems by testing residual solvent effects (e.g., <0.1% DMSO in cell culture).

Q. What are the critical storage conditions for maintaining the integrity of this compound?

  • Recommendations :

  • Store at -20°C in airtight, light-protected containers to ensure stability over ≥4 years .
  • Monitor batch-specific certificates of analysis (CoA) for purity (≥98%) and degradation products via HPLC .

Q. How can researchers confirm MAO-B selectivity in vitro?

  • Experimental Design :

  • Use recombinant MAO-A and MAO-B isoforms in parallel assays. Measure inhibition constants (Ki) via fluorometric or radiometric methods. Reported Ki values: 0.091 μM (MAO-B) vs. 9.06 μM (MAO-A) .
  • Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and validate enzyme activity with substrate-specific probes (e.g., kynuramine for MAO-B) .

Advanced Research Questions

Q. How to resolve contradictions in reported MAO-B selectivity across different tissue preparations?

  • Analytical Approach :

  • Compare enzyme sources: recombinant vs. tissue homogenates (e.g., human brain vs. liver), which may express varying levels of MAO isoforms .
  • Control for endogenous inhibitors (e.g., melanin in neuronal tissues) by pre-treating samples with charcoal adsorption .
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability in Ki values .

Q. What experimental strategies can isolate neuroprotective effects of this compound from its MAO-B inhibitory activity?

  • Methodology :

  • Employ MAO-B knockout models or co-administer MAO-B inhibitors (e.g., rasagiline) to determine if neuroprotection persists .
  • Measure downstream markers (e.g., GAPDH-mediated apoptosis, caspase-3 activation) in neuronal cultures or in vivo models of Parkinson’s disease .
  • Conduct dose-response studies to identify non-MAO-B-mediated pathways (e.g., antioxidant or mitochondrial effects) .

Q. How to design pharmacokinetic studies for this compound in animal models?

  • Protocol Considerations :

  • Administer via intraperitoneal or oral routes, using LC-MS/MS to quantify plasma and brain concentrations. Account for blood-brain barrier permeability .
  • Assess metabolite profiles (e.g., desmethylselegiline) and correlate with pharmacodynamic outcomes (e.g., MAO-B inhibition in striatal tissue) .

Data Contradiction Analysis

Q. How to address discrepancies in reported neuroprotective mechanisms across studies?

  • Critical Evaluation :

  • Replicate experiments under standardized conditions (e.g., oxygen-glucose deprivation in primary neurons vs. MPTP-induced Parkinson’s models) .
  • Perform meta-analyses of published data to identify confounding variables (e.g., dosing schedules, animal strain differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-(-)-Desmethyldeprenyl hydrochloride
Reactant of Route 2
Reactant of Route 2
R-(-)-Desmethyldeprenyl hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.